molecular formula C28H29N3O7S2 B2509577 6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-38-8

6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Numéro de catalogue B2509577
Numéro CAS: 449781-38-8
Poids moléculaire: 583.67
Clé InChI: FMSNUOUWXRQECP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule with several functional groups. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . It also has a thieno[2,3-c]pyridine moiety, which is a sulfur and nitrogen-containing heterocycle. These types of structures are often found in biologically active compounds.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

The synthesis and chemical reactivity of compounds related to 6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are crucial in scientific research for developing novel chemical entities. For instance, Tominaga et al. (1992) detailed new synthesis pathways of 2-aminoindolizine and related compounds via a formal [3 + 3] cycloaddition reaction, highlighting the importance of such chemical frameworks in heterocyclic chemistry research (Tominaga, Ueda, Ogata, & Kohra, 1992). Similarly, Patel et al. (2009) synthesized bioactive molecules featuring sulphonamido quinazolinyl imidazole, which were tested for various biological activities, indicating the broad application of such compounds in pharmacological screenings (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Molecular Docking and Biological Evaluations

Research also extends into in silico molecular docking studies and biological evaluations of related compounds. Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to produce polyhydroquinoline scaffolds, which were then characterized and assessed for antibacterial, antitubercular, and antimalarial activities. This work underscores the significance of such compounds in the discovery of new therapeutic agents (Sapariya et al., 2017).

Advanced Synthetic Methods

Further, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones as reported by Kandinska et al. (2006) demonstrates the advanced synthetic methods employed to create compounds with potential pharmacophoric properties, highlighting the versatility of these chemical structures in drug design (Kandinska, Kozekov, & Palamareva, 2006).

Spectral Characterization and Pharmacological Potentials

Moreover, research into the spectral characterization and exploration of pharmacological potentials of related compounds, as shown by Zaki et al. (2017), provides a foundation for the future investigation of their activities. The detailed structural analysis and potential activity evaluation indicate the importance of these compounds in medicinal chemistry and pharmacology (Zaki, Radwan, & El-Dean, 2017).

Orientations Futures

Future research could focus on synthesizing this compound and studying its properties in more detail. Its complex structure suggests it could have interesting biological activities, making it a potential target for drug discovery .

Propriétés

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O7S2/c1-3-38-28(34)30-14-13-22-23(17-30)39-26(24(22)27(33)37-2)29-25(32)19-8-10-21(11-9-19)40(35,36)31-15-12-18-6-4-5-7-20(18)16-31/h4-11H,3,12-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSNUOUWXRQECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.